(4-(2-ethoxyphenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(4-(2-ethoxyphenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . Another compound, 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, has been studied as ligands for Alpha1-Adrenergic Receptor .
Mode of Action
These compounds interact with their targets and inhibit their activity. For example, compound 6g exhibited potent inhibitory activity against AChE . The inhibition mechanism was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays an important role in learning and memory .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds have been studied. For example, the ADME calculations of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles identified promising lead compounds .
Result of Action
The inhibition of acetylcholinesterase can temporarily relieve symptoms and reduce memory impairment in Alzheimer’s disease patients .
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-27-18-9-5-4-8-17(18)23-12-14-24(15-13-23)20(26)19-16(2)22-21(28-19)25-10-6-7-11-25/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBWHGMIHYKEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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